molecular formula C25H25NO B594097 (6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1427325-68-5

(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594097
CAS No.: 1427325-68-5
M. Wt: 355.5 g/mol
InChI Key: QGZBPEQODUAQNS-UHFFFAOYSA-N
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Description

JWH 122 6-methylnaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is structurally similar to JWH 122 but differs in the position of the methyl group on the naphthyl ring. This compound has been identified in various herbal products and is known for its high affinity for cannabinoid receptors CB1 and CB2 .

Mechanism of Action

Target of Action

The primary targets of the JWH 122 6-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The JWH 122 6-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding event triggers a series of biochemical reactions within the cell, leading to changes in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 122 6-methylnaphthyl isomer involves the reaction of 6-methylnaphthalene with 1-pentyl-1H-indole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of JWH 122 6-methylnaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often formulated as a solution in methanol for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: JWH 122 6-methylnaphthyl isomer is unique due to the position of the methyl group on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This positional isomerism can lead to differences in pharmacological and toxicological properties compared to other similar compounds .

Properties

IUPAC Name

(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBPEQODUAQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017311
Record name JWH-122 6-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-68-5
Record name JWH-122 6-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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